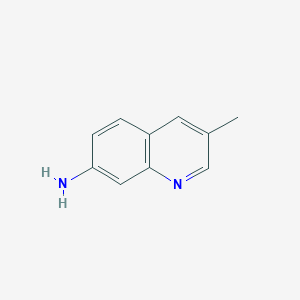

3-Methylquinolin-7-amine

Description

Overview of the Quinoline (B57606) Scaffold in Chemical Research

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. google.com First isolated from coal tar in 1834, this bicyclic structure is a cornerstone in medicinal chemistry and is often referred to as a "privileged scaffold". nih.govnordmann.global This designation stems from its ability to bind to a wide range of biological targets, enabling the development of drugs with diverse therapeutic actions. nordmann.globalsmolecule.com

The quinoline nucleus is a key component in numerous natural products, most famously the anti-malarial alkaloid quinine, and serves as the foundational structure for a multitude of synthetic pharmaceutical agents. nih.gov Its versatility allows for functionalization at various positions on the rings, which significantly influences the resulting compound's pharmacological profile. google.com This structural adaptability has led to the creation of a vast library of quinoline derivatives with a broad spectrum of biological activities, including:

Anticancer: Compounds like camptothecin (B557342) and its derivatives (irinotecan, topotecan) feature the quinoline core and are used in cancer chemotherapy. nih.gov

Antimalarial: Beyond quinine, synthetic quinolines such as chloroquine (B1663885) and mefloquine (B1676156) have been pivotal in the global fight against malaria. nih.gov

Antibacterial: The fluoroquinolone class of antibiotics, including ciprofloxacin (B1669076) and levofloxacin, incorporates a quinoline ring and is essential for treating bacterial infections. nih.gov

Antiviral and Anti-inflammatory: Research has also demonstrated the potential of quinoline derivatives in developing antiviral and anti-inflammatory agents. nih.gov

The significance of the quinoline scaffold extends beyond medicine into materials science, where its derivatives are used in the development of sensors, catalysts, and organic light-emitting diodes (OLEDs). nih.gov The ongoing exploration of novel synthesis methods, such as the Skraup and Doebner-von Miller reactions, continues to expand the chemical space accessible to researchers, paving the way for new discoveries. brieflands.com

Specific Focus on 3-Methylquinolin-7-amine in Contemporary Research

While the broader quinoline family is the subject of extensive research, scientific literature on the specific isomer This compound is more specialized. Its primary role in contemporary research appears to be that of a structural motif or building block for the synthesis of more complex, functionally optimized molecules rather than as a standalone agent with inherent biological activity.

This compound serves as a valuable intermediate, combining the foundational quinoline scaffold with strategically placed methyl and amine groups that allow for further chemical modification. The amine group, in particular, provides a reactive site for constructing larger molecules.

Evidence of its application in modern drug discovery can be found in patent literature, where derivatives are being investigated as potential therapeutics. For instance, compounds incorporating a (2-amino-3-methylquinolin-7-yl)methyl fragment have been synthesized and explored as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in cancer. google.com This highlights the use of the this compound core as a scaffold to design targeted enzyme inhibitors.

The utility of amino-methyl-quinoline isomers as synthetic intermediates is a well-established concept in medicinal chemistry. The related compound 7-Methyl-8-quinolinamine, for example, is a known building block for creating anti-malarial drugs and other therapeutic agents. nordmann.globalsmolecule.com The synthesis of such compounds often involves multi-step processes starting from simpler materials like m-toluidine (B57737), followed by cyclization to form the quinoline ring, nitration, and subsequent reduction to the amine. brieflands.comgoogle.comsemanticscholar.org

Although direct biological studies on this compound are not widely published, its availability as a chemical reagent and its incorporation into complex patented molecules underscore its importance as a tool for medicinal chemists developing next-generation therapies. google.comaccelachem.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 59466-97-8 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

IUPAC Name |

3-methylquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRSQUYBSAOHLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylquinolin 7 Amine and Its Derivatives

Classical and Modern Synthetic Routes to Quinolines

The construction of the quinoline (B57606) ring system has been accomplished through several well-established named reactions, many of which date back to the late 19th century. iipseries.orgrsc.org These classical methods, along with more contemporary transition metal-catalyzed approaches, provide a versatile toolbox for organic chemists.

Skraup Synthesis and its Modifications

The Skraup synthesis, first reported in 1880, is a foundational method for producing quinolines. nih.goviipseries.org The reaction typically involves the condensation of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org Dehydration of glycerol in situ forms acrolein, which then undergoes a Michael addition with the aniline (B41778) derivative. Subsequent cyclization and oxidation yield the quinoline ring. scribd.com

Modifications to the Skraup reaction allow for the synthesis of substituted quinolines. For instance, using a substituted aniline can lead to the formation of quinolines with substituents on the benzene (B151609) ring. scribd.com When meta-substituted anilines are used, a mixture of 5- and 7-substituted quinolines can be formed. researchgate.net For example, the reaction of m-toluidine (B57737) can be a starting point in a two-step synthesis of 7-methyl-8-nitroquinoline. iipseries.org Microwave irradiation has been explored as a greener alternative to conventional heating in Skraup reactions, sometimes in the presence of an ionic liquid medium. iipseries.orgrsc.org

A notable application of the Skraup synthesis is in the preparation of key intermediates. For instance, the reaction between 3-aminobenzoic acid and glycerol can produce a mixture of quinoline-5-carboxylic acid and quinoline-7-carboxylic acid, which are precursors to other functionalized quinolines. google.com

Friedländer, Pfitzinger, Gould-Jacobs, Doebner-von Miller, and Conrad-Limpach Reactions

A variety of other classical name reactions provide access to the quinoline core. iipseries.orgrsc.org

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of a base or acid catalyst, to form a quinoline derivative. iipseries.orgorganic-chemistry.org This method has been adapted using various catalysts, including p-toluenesulfonic acid, neodymium (III) nitrate (B79036) hexahydrate, and molecular iodine, to produce polysubstituted and functionalized quinolines. iipseries.org

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) utilizes the condensation of isatin (B1672199) with a carbonyl compound in a basic medium to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction proceeds through the base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates. wikipedia.org This method is valuable for synthesizing 2,3-disubstituted quinoline-4-carboxylic acids. iipseries.org

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org It begins with the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.org The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.orgwikidoc.org This approach has been used in the synthesis of various commercially available drugs. rsc.org

The Doebner-von Miller reaction , a variation of the Skraup synthesis, employs α,β-unsaturated carbonyl compounds instead of generating acrolein in situ. scribd.comwikipedia.org This allows for the synthesis of quinolines with substituents on the pyridine (B92270) ring. scribd.com The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org For example, the reaction of aniline with crotonaldehyde (B89634) can yield 2-methylquinoline (B7769805) derivatives. iipseries.org

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org Depending on the reaction conditions, this can lead to either 4-hydroxyquinolines or 2-quinolones. mdpi.com The reaction proceeds through the formation of a Schiff base, followed by a thermally induced electrocyclic ring closure. wikipedia.org

| Reaction | Reactants | Product Type | Key Features |

| Skraup Synthesis | Aromatic amine, glycerol, H₂SO₄, oxidizing agent | Unsubstituted or substituted quinolines | In situ formation of acrolein. iipseries.orgscribd.com |

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone, compound with α-methylene group | Substituted quinolines | Base or acid-catalyzed cyclocondensation. iipseries.orgorganic-chemistry.org |

| Pfitzinger Reaction | Isatin, carbonyl compound | Quinoline-4-carboxylic acids | Base-catalyzed condensation and cyclization. wikipedia.orgresearchgate.net |

| Gould-Jacobs Reaction | Aniline, alkoxymethylenemalonic ester | 4-Hydroxyquinolines | Thermal cyclization of anilidomethylenemalonate intermediate. wikipedia.orgwikidoc.org |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound | Substituted quinolines | Variation of Skraup using pre-formed unsaturated carbonyls. scribd.comwikipedia.org |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | 4-Hydroxyquinolines or 2-quinolones | Temperature-dependent product formation. wikipedia.orgmdpi.com |

Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry has increasingly turned to transition metal catalysts to achieve efficient and selective synthesis of quinolines under milder conditions. rsc.org

Palladium catalysts are widely used in C-N and C-C bond-forming reactions, making them suitable for quinoline synthesis. One approach involves the coupling of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds, catalyzed by a palladium complex, to afford 3-substituted quinolin-2(1H)-ones. nih.gov Another strategy is the intramolecular Heck reaction of enamines, prepared from 6-amino-5-bromoquinolin-2(1H)-ones, to yield pyrrolo[3,2-f]quinolin-7(6H)-ones. nih.gov Palladium-catalyzed denitrogenative cascade reactions of o-aminocinnamonitriles with arylhydrazines have also been developed for the synthesis of 2-phenylquinolines. nih.gov

Silver triflate (AgOTf) has emerged as a versatile catalyst in quinoline synthesis. It can mediate the multicomponent reaction of anilines, aldehydes, and ketones to produce polysubstituted quinolines. nih.gov Silver-catalyzed protocols have also been developed for the synthesis of 2-aminoquinolines from isothiocyanates under mild, oxidant-free conditions. rsc.org Furthermore, a one-step synthesis of quinolines with a broad substrate scope has been reported using a silver triflate catalyst. nih.gov

Copper-catalyzed reactions provide an economical and efficient route to quinoline derivatives. researchgate.net These reactions often proceed via tandem processes involving C-C and C-N bond formation. For example, a copper-mediated tandem reaction involving the Knoevenagel condensation of o-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by reductive amination and intramolecular cyclization, yields 2-aminoquinolines and 2-arylquinoline-3-carbonitriles. rsc.org Another approach is the copper-catalyzed domino reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes, which consists of an aldol (B89426) reaction, C(aryl)-N bond formation, and elimination to give various quinolines. rsc.org Copper catalysts have also been employed in the synthesis of 3-nitro-quinolines from o-azidobenzaldehyde and nitroolefins. researchgate.net

Silver Triflate-Mediated Syntheses

Multi-component and One-pot Syntheses

Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like quinoline derivatives from simple starting materials in a single step. tcichemicals.com These domino-type one-pot processes are advantageous as they reduce the number of purification steps, saving time and resources. rsc.org

One notable MCR for quinoline synthesis is the Povarov reaction, which can be modified to produce various substituted quinolines. For instance, a three-component reaction involving enaminones, aldehydes, and anilines can lead to the regioselective formation of 2,3-disubstituted quinolines. rsc.org While not directly yielding 3-Methylquinolin-7-amine, this methodology highlights the potential of MCRs in constructing the core quinoline scaffold with desired substitution patterns. Another example involves the one-pot synthesis of 2-aminoquinolines from 1-aryl tetrazoles and internal alkynes through a process involving double C-H activation and denitrogenation, catalyzed by rhodium(III) and copper(II). acs.org

Furthermore, pyrano[3,2-c]quinolone fused spirochromenes have been synthesized via a piperidine-catalyzed multicomponent reaction of isatins, phenyl (or alkyl) sulfonyl acetonitrile, and 4-hydroxy-N-methylquinoline-2-one, demonstrating the versatility of MCRs in creating complex quinoline-based systems. tandfonline.com The synthesis of pyrazolo[3,4-b]quinolinone systems has also been achieved through one-pot three-component reactions, which proceed as domino processes. dergipark.org.tr

The following table summarizes examples of multi-component reactions for the synthesis of quinoline derivatives:

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Enaminones, Aldehydes, Anilines | Not specified in abstract | 2,3-Disubstituted quinolines | rsc.org |

| 1-Aryl tetrazoles, Internal alkynes | Rhodium(III), Copper(II) | 2-Aminoquinolines | acs.org |

| Isatins, Phenyl sulfonyl acetonitrile, 4-Hydroxy-N-methylquinoline-2-one | Piperidine | Pyrano[3,2-c]quinolone fused spirochromenes | tandfonline.com |

| Heteroaromatic carbaldehydes, Aminopyrazole, Dimedone | One-pot, Anhydrous ethanol | Pyrazolo[3,4-b]quinolinone systems | dergipark.org.tr |

| Aromatic aldehydes, Malononitrile, Ethyl acetoacetate | [2-aemim][PF6], Water, Microwave irradiation | 4H-Pyran derivatives | mdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. arabjchem.orgrsc.org This is attributed to the efficient and uniform heating of the reaction mixture. researchgate.net

The synthesis of 2-ethyl-3-methylquinoline derivatives has been successfully achieved from anilines and propionaldehyde (B47417) using the environmentally friendly catalyst Nafion® NR50 under microwave irradiation. mdpi.com This method provides good to excellent yields of the desired products. For example, the reaction of aniline with propionaldehyde in the presence of Nafion® NR50 under microwave heating yields 2-ethyl-3-methylquinoline. mdpi.com

Another application of microwave assistance is in the synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinoline-5(6H)-one from cyclohexane-1,3-dione, which proceeds with a high yield. wjbphs.com Furthermore, a one-pot, three-component synthesis of octahydroquinazolinone derivatives has been reported using microwave irradiation, which significantly reduces the reaction time compared to conventional heating. researchgate.net

The following table presents examples of microwave-assisted synthesis of quinoline derivatives:

| Starting Materials | Catalyst/Conditions | Product | Yield | Reference |

| Anilines, Propionaldehyde | Nafion® NR50, Microwave irradiation | 2-Ethyl-3-methylquinolines | Good to excellent | mdpi.com |

| Cyclohexane-1,3-dione, Methacrylic acid, Ammonium (B1175870) acetate | Proline, Microwave irradiation | 4-Hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one | 98% | wjbphs.com |

| Aromatic aldehydes, 1,3-Dicyclohexanedione, Urea/Thiourea | L-proline, Microwave irradiation | Octahydroquinazolinone derivatives | 70-95% | researchgate.net |

| 2-Propylquinoline-4-carbohydrazide, Aromatic/Heteroaromatic aldehydes | Microwave irradiation, 1-3 min | 2-Propylquinoline-4-carbohydrazide hydrazone derivatives | Good to excellent | arabjchem.org |

| Aromatic amines, Aromatic aldehydes, Styrene | p-Sulfonic acid calix ibs.re.krarene, Neat, Microwave 200°C | Substituted quinolines | 40-68% | rsc.org |

Targeted Synthesis of this compound and Positional Isomers

Preparation from Aniline Derivatives

A classical and versatile method for synthesizing the quinoline core is the Skraup-Doebner-von Miller reaction, which utilizes anilines as key starting materials. nih.goviipseries.org For the synthesis of 7-methylquinoline (B44030), a precursor to this compound, m-toluidine can be reacted with glycerol in the presence of an acid catalyst and an oxidizing agent. brieflands.com This reaction typically produces a mixture of 5- and 7-methylquinoline isomers. brieflands.com

Once 7-methylquinoline is obtained, the amino group can be introduced at the 7-position through a nitration-reduction sequence. Nitration of 7-methylquinoline, often with a mixture of fuming nitric acid and concentrated sulfuric acid, selectively yields 7-methyl-8-nitroquinoline. brieflands.com Subsequent reduction of the nitro group, for example through catalytic hydrogenation, would lead to the formation of 7-methylquinolin-8-amine. A similar strategy, involving nitration at the 7-position followed by reduction, would be a plausible route to this compound, assuming the initial synthesis of 3-methylquinoline (B29099) from an appropriate aniline derivative.

The synthesis of 4-aminoquinolines has been achieved by condensing appropriate amines with 4,7-dichloroquinoline (B193633). nih.gov This highlights a general strategy where a halogenated quinoline is used as a scaffold for introducing an amino group via nucleophilic aromatic substitution. For instance, the synthesis of N-benzyl-4-aminoquinolines was accomplished by reacting the corresponding amines with 4,7-dichloroquinoline in N-methyl-2-pyrrolidone (NMP) in the presence of K2CO3 and triethylamine. nih.gov

The following table outlines a general synthetic route from an aniline derivative:

| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| m-Toluidine | 1. Glycerol, H₂SO₄, m-nitrobenzenesulfonate (B8546208) (Skraup synthesis) 2. Fuming HNO₃, H₂SO₄ | 7-Methylquinoline, then 7-Methyl-8-nitroquinoline | brieflands.com |

| 7-Methyl-8-nitroquinoline | Catalytic hydrogenation (e.g., Raney nickel) | 7-Methylquinolin-8-amine | |

| 4,7-Dichloroquinoline | N-benzylamines, K₂CO₃, Triethylamine, NMP | N-benzyl-4-aminoquinolines | nih.gov |

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect of synthesizing specifically substituted quinolines like this compound. Various strategies have been developed to control the position of substituents on the quinoline ring.

A palladium(II)-catalyzed approach allows for the regioselective synthesis of 3,4-disubstituted quinolines from simple alkenes, demonstrating anti-Markovnikov selectivity. rsc.org Another method achieves the regioselective synthesis of C-3-functionalized quinolines through a hetero-Diels-Alder cycloaddition of in situ generated azadienes with terminal alkynes. acs.org

The regioselective synthesis of 3-bromoquinoline (B21735) derivatives has been accomplished via a formal [4+2]-cycloaddition between an N-aryliminium ion and 1-bromoalkynes. acs.org This method offers a pathway to introduce a handle at the 3-position for further functionalization. Furthermore, a regioselective SNAr (Nucleophilic Aromatic Substitution) reaction of poly-halo-quinoline-3-carboxylates with various nucleophiles like phenol, thiophenol, or N-methylaniline has been reported, leading to highly substituted quinolines with excellent regioselectivity. tandfonline.com

Base-controlled palladium-catalyzed C-H arylation has been shown to be a powerful tool for achieving regioselective functionalization. Depending on the base used (e.g., K2CO3 vs. t-BuONa), different positions on a complex molecule can be selectively arylated. While not directly applied to this compound, this principle of base-controlled regioselectivity could be a valuable strategy.

The following table summarizes various regioselective synthesis strategies for quinoline derivatives:

| Reaction Type | Catalyst/Reagents | Product Type | Key Feature | Reference |

| Alkene Annulation | Palladium(II) | 3,4-Disubstituted quinolines | Anti-Markovnikov selectivity | rsc.org |

| Hetero-Diels-Alder Cycloaddition | Metal-free | C-3-Functionalized quinolines | Reaction of azadienes with terminal alkynes | acs.org |

| Formal [4+2]-Cycloaddition | Acid-promoted | 3-Bromoquinoline derivatives | Reaction of N-aryliminium ions with 1-bromoalkynes | acs.org |

| Nucleophilic Aromatic Substitution (SNAr) | Base | 4-Phenoxy/phenylthio/phenylamino quinolines | Highly regioselective mono- or multi-substitution | tandfonline.com |

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production presents several challenges, including safety, cost-effectiveness, and scalability. For the synthesis of aminoquinolines, practical and safe large-scale processes are crucial.

An efficient three-step, large-scale synthesis of 2-aminoquinoline-6-carboxylic acid benzyl (B1604629) ester has been developed starting from 6-quinolinecarboxylic acid. acs.org A key feature of this process is a mild conversion of a quinoline N-oxide to a 2-aminoquinoline (B145021) using a triethylamine/ammonium chloride buffered system, which avoids the use of hazardous gaseous ammonia. acs.org

A patent describes a one-pot synthesis of 3-aminoquinoline-5-carboxylic acid methyl ester that is designed to be simple, have a high total yield, and be suitable for large-scale production. The route involves the bromination of 3-aminoquinoline (B160951) followed by a carbonyl insertion reaction. This method is highlighted for its use of readily available raw materials and convenient operation. google.com

Key considerations for industrial-scale synthesis include:

Safety: Avoiding hazardous reagents and reaction conditions, such as high pressures and temperatures, and explosive intermediates.

Cost-effectiveness: Utilizing inexpensive and readily available starting materials and catalysts.

Efficiency: Optimizing reaction conditions to maximize yield and minimize reaction time and the number of synthetic steps.

Sustainability: Employing environmentally benign solvents and reagents, and minimizing waste generation.

Chemical Reactivity and Derivatization Strategies of 3 Methylquinolin 7 Amine

Oxidation Reactions and Products

The oxidation of quinoline (B57606) derivatives can lead to various products depending on the oxidizing agent and reaction conditions. For instance, the amino group of an aminomethylquinoline can be oxidized to form nitroso or nitro derivatives using agents like potassium permanganate (B83412) or chromium trioxide. In some cases, oxidation can result in the formation of quinoline N-oxides. The methyl group on the quinoline ring can also be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate. evitachem.com

| Reactant | Oxidizing Agent | Product(s) |

| 3-Methylquinolin-7-amine | Potassium permanganate / Chromium trioxide | 3-Methyl-7-nitrosoquinoline / 3-Methyl-7-nitroquinoline |

| This compound | Hydrogen peroxide / Peracids | This compound N-oxide |

| This compound | Potassium permanganate | 7-Aminoquinoline-3-carboxylic acid |

Reduction Reactions and Products

The reduction of the quinoline ring system can be achieved using various reducing agents. Sodium borohydride (B1222165) or lithium aluminum hydride are commonly employed to reduce the quinoline ring to its corresponding tetrahydroquinoline derivative. evitachem.com Additionally, the nitro group of a nitroquinoline can be reduced to an amine using methods like catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst or using iron in the presence of ammonium (B1175870) chloride. acs.org

| Reactant | Reducing Agent | Product |

| This compound | Sodium borohydride / Lithium aluminum hydride | 3-Methyl-1,2,3,4-tetrahydroquinolin-7-amine |

| 3-Methyl-7-nitroquinoline | Pd/C, H2 or Fe/NH4Cl | This compound |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a key feature of the reactivity of this compound, occurring at both the quinoline ring and the amino group.

Reactions at the Quinoline Ring System

The quinoline ring can undergo nucleophilic aromatic substitution (SNA_r_), particularly at positions activated by electron-withdrawing groups or through the formation of intermediates that facilitate substitution. For example, a chloro-substituted quinoline can react with various nucleophiles like amines, thiols, or sodium azide (B81097) to introduce new functional groups. evitachem.comresearchgate.net The reaction of a chloroquinoline with amines is often carried out in the presence of a base like triethylamine. researchgate.net In some instances, the reaction proceeds via a vicarious nucleophilic substitution (VNS) of hydrogen, where a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a hydrogen atom. mdpi.com

Reactions Involving the Amino Moiety

The amino group at the 7-position is nucleophilic and can participate in various reactions. smolecule.com It can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. openstax.org This transformation is often used as a protecting strategy to moderate the high reactivity of the amino group during other synthetic steps. libretexts.orgnih.gov The amino group can also react with aldehydes and ketones to form imines, also known as Schiff bases. rsc.org Furthermore, the amino group can undergo alkylation reactions. openstax.org The primary amine can react with alkyl halides, but this can lead to multiple substitutions, forming secondary and tertiary amines, and even quaternary ammonium salts. chemguide.co.uk

Electrophilic Aromatic Substitution Reactions

The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the aromatic ring. libretexts.org Therefore, in this compound, electrophilic attack is expected to occur at positions 6 and 8 of the quinoline ring. The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile, forming a cationic intermediate, which then loses a proton to restore aromaticity. libretexts.orgtotal-synthesis.com However, the high reactivity of arylamines can sometimes lead to overreaction, such as polyhalogenation. libretexts.org To control the reaction, the amino group can be protected by acetylation, which moderates its activating effect. libretexts.org

Radical Reactions and Mechanistic Insights

Radical reactions involving quinoline derivatives have been explored for various transformations. For example, the Minisci reaction allows for the alkylation or acylation of protonated heteroaromatic bases like quinoline. mdpi.com The reaction proceeds via the addition of a nucleophilic radical to the protonated heterocycle. mdpi.com Another example is the radical addition to iminium ions, which can be generated from amines. An amine radical cation can be formed, which can then be converted to an iminium ion that reacts with a nucleophile. mdpi.com Phenyliodine(III)diacetate (PIDA) can be used to mediate radical reactions, such as the formation of nitrogen radicals from amines, which can then undergo further transformations. mdpi.com The study of radical reactions provides insights into homolytic aromatic substitution mechanisms, where a radical adds to an aromatic system to generate a delocalized radical intermediate that leads to the final product. acs.org

Functionalization for Complex Molecular Architectures

The structural framework of this compound presents a versatile platform for the synthesis of more complex molecular architectures. Its key reactive sites—the primary aromatic amine at the C-7 position and the quinoline core itself, which includes an activatable methyl group and various C-H bonds on the heterocyclic ring—allow for a diverse range of functionalization strategies. These modifications are instrumental in developing novel compounds for applications ranging from medicinal chemistry to materials science. nih.govrsc.orgnih.gov Research into analogous aminoquinoline systems provides a strong basis for predicting the reactivity and derivatization potential of this specific scaffold.

The primary amine group is a key handle for derivatization. Standard organic transformations can be employed to append a wide variety of functional groups and build larger molecular structures. For instance, the formation of Schiff bases through condensation with various aromatic aldehydes is a common strategy. bepls.com These resulting imines can be further utilized or can be part of a larger conjugated system. Another fundamental reaction is acylation, where the amine reacts with carboxylic acids or their derivatives to form stable amide bonds. This approach is widely used to link the quinoline core to other molecules, including biologically relevant ones like amino acids. researchgate.net

Furthermore, modern synthetic methods, particularly transition-metal-catalyzed cross-coupling and C-H functionalization, have emerged as powerful tools for elaborating the quinoline core. rsc.orgnih.gov These advanced strategies enable the direct installation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the quinoline ring system, opening avenues to previously inaccessible chemical space. nih.govrsc.org Such reactions are pivotal for constructing intricate, three-dimensional molecules from the relatively simple this compound starting material.

The following tables summarize key derivatization strategies applicable to this compound for creating complex molecular structures, based on established reactivity patterns of aminoquinolines and related heterocycles.

Table 1: Functionalization Reactions at the C-7 Amino Group

This table outlines common and advanced chemical transformations targeting the primary amine at the C-7 position to introduce new functional moieties and build molecular complexity.

| Reaction Type | Reagents & Conditions | Product Type | Research Findings/Applications |

| Schiff Base Formation | Aromatic aldehydes, Ethanol, Reflux | Imines (Schiff Bases) | A straightforward method to form C=N bonds, creating precursors for metal complexes or more elaborate reduced amine structures. bepls.com |

| Acylation / Amide Coupling | Acyl chlorides or Carboxylic acids with coupling agents (e.g., EDC, HOBt) | Amides | A robust and widely used reaction to link the quinoline scaffold to other molecular fragments, including peptides, and to synthesize potential bioactive agents. researchgate.netmdpi.com |

| Fluorescent Labeling | Dansyl chloride, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Sulfonamides, Carbamates | Used to attach fluorescent tags for bioimaging or analytical detection. Modification of the 7-amino group can tune the fluorescence emission spectrum. nih.gov |

| Hybrid Molecule Synthesis | Condensation with substituted benzaldehydes followed by cyclization with diamines | Quinoline-Benzimidazole Hybrids | A multi-step strategy to construct complex, fused heterocyclic systems with potential applications in medicinal chemistry. mdpi.com |

Table 2: Strategies for Modifying the Quinoline Scaffold for Complex Architectures

This table details advanced synthetic methods that target the C-H bonds of the quinoline ring or its methyl substituent to forge new bonds and construct sophisticated molecular frameworks.

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides a precise map of the carbon and hydrogen framework.

Proton NMR (¹H NMR) spectroscopy of 3-Methylquinolin-7-amine provides information on the chemical environment of the hydrogen atoms. In a study, the ¹H NMR spectrum of a related compound, 2-methylquinolin-7-amine (B1604990), showed distinct peaks corresponding to protons in the aromatic rings at 8.00, 7.61, and 7.01 ppm. nsf.gov The amino group proton appeared at 4.59 ppm, and the methyl group protons presented as a triplet at 2.62 ppm. nsf.gov While specific data for this compound was not found in the provided search results, the analysis of similar structures illustrates the expected regions for proton signals.

Table 1: Representative ¹H NMR Chemical Shifts for a Related Aminomethylquinoline

| Proton Type | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic Protons | 8.00, 7.61, 7.01 |

| Amino Proton | 4.59 |

| Methyl Protons | 2.62 |

Data based on 2-methylquinolin-7-amine as a representative example. nsf.gov

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For the related compound 3-methylquinoline (B29099), distinct chemical shifts are observed for each of its 10 carbon atoms, confirming their unique electronic environments. spectrabase.comdocbrown.info The specific shifts for this compound would be influenced by the presence and position of the amino and methyl groups on the quinoline (B57606) ring.

Table 2: Representative ¹³C NMR Chemical Shifts for 3-Methylquinoline

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C2 | 151.3 |

| C3 | 135.0 |

| C4 | 129.0 |

| C4a | 128.5 |

| C5 | 128.2 |

| C6 | 126.5 |

| C7 | 128.9 |

| C8 | 129.2 |

| C8a | 147.0 |

| CH3 | 18.8 |

Data obtained from spectral analysis of 3-methylquinoline and may vary for this compound.

For more complex structural assignments and to resolve any ambiguities from one-dimensional NMR, advanced multinuclear NMR techniques are often employed. These can include two-dimensional experiments like COSY (Correlation Spectroscopy), which establishes proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates proton and carbon signals. Such techniques have been utilized in the study of various quinoline derivatives to confirm their structures with high confidence. researchgate.netresearchgate.netresearcher.life

13C NMR Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. msu.edu For an aromatic amine like this compound, characteristic absorption bands are expected. Primary amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines is usually observed between 1335-1250 cm⁻¹. msu.eduorgchemboulder.com Additionally, the aromatic C-H stretching appears around 3100-3000 cm⁻¹, and C=C stretching within the aromatic ring is seen at approximately 1600-1475 cm⁻¹. uc.edu

FT-IR spectroscopy is a more advanced form of IR spectroscopy that offers higher resolution and sensitivity. scribd.com The FT-IR spectrum of a primary amine would distinctly show the N-H stretching vibrations. For instance, primary amines (R-NH₂) exhibit sharp absorption bands corresponding to symmetric and asymmetric N-H stretching. researchgate.net The presence of the quinoline ring and the methyl group would also contribute to the fingerprint region of the spectrum with characteristic C-H and C-C bending and stretching vibrations. uc.eduscribd.com

Table 3: General FT-IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Stretch | 3550-3250 | Medium (two bands) |

| Primary Amine (N-H) | Bend | 1650-1580 | Medium |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aromatic C=C | Stretch | 1600-1475 | Weak to Medium |

| Aromatic C-N | Stretch | 1335-1250 | Strong |

| Alkane C-H | Stretch | 3000-2850 | Medium |

This table provides general frequency ranges for the expected functional groups. orgchemboulder.comuc.eduinstanano.com

Infrared (IR) Spectroscopy

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a crucial analytical tool for confirming the molecular weight and elemental composition of this compound. This technique ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). lcms.cz The resulting mass spectrum provides a distinct molecular ion peak that corresponds to the mass of the intact molecule, confirming its identity.

In studies involving the synthesis of carbon dots from m-phenylenediamine (B132917), this compound was identified as a small molecule byproduct. nsf.gov Its presence was unambiguously confirmed by matching its mass spectrometry data with that of a commercially available standard. nsf.gov Automated thermal desorption-gas chromatography/mass spectrometry (ATD-GC/MS) has also been developed as a solvent-free method for screening textiles for various chemical compounds, including quinolines. researchgate.net This method allows for the direct chemical analysis of samples with a total run time of 38 minutes, including desorption, separation, and detection. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise location of each atom, as well as bond lengths and angles.

While specific crystallographic data for this compound is not extensively detailed in the provided context, related quinoline derivatives have been thoroughly studied. For instance, the crystal structures of various chlorinated quinolines have been analyzed, revealing a preference for monoclinic crystal systems. rasayanjournal.co.in Additionally, the structures of human endothelial nitric oxide synthase heme domain in complex with derivatives of 4-methylquinolin-2-amine (B1582889) have been determined by X-ray diffraction, providing insights into their binding modes. rcsb.orgrcsb.org For example, the complex with 7-(3-(aminomethyl)-4-(pyridin-2-ylmethoxy)phenyl)-4-methylquinolin-2-amine was resolved at 1.95 Å, and the complex with 7-(3-(aminomethyl)-4-propoxyphenyl)-4-methylquinolin-2-amine was resolved at 2.30 Å. rcsb.orgrcsb.org These studies highlight the capability of X-ray crystallography to elucidate the detailed solid-state structures of quinoline-based compounds.

Table 1: Example Crystallographic Data for Related Quinolines

| Compound | Crystal System | Space Group | Resolution (Å) |

| 7-(3-(Aminomethyl)-4-(pyridin-2-ylmethoxy)phenyl)-4-methylquinolin-2-amine complex | - | - | 1.95 |

| 7-(3-(Aminomethyl)-4-propoxyphenyl)-4-methylquinolin-2-amine complex | - | - | 2.30 |

| Chlorinated Quinoline Derivatives | Monoclinic (~65%), Orthorhombic (~27%), Triclinic (~3%) | P21/n or P21/c (high incidence) | - |

This table presents example data for related compounds to illustrate the type of information obtained from X-ray crystallography. Specific data for this compound was not available in the provided search results.

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, providing insights into their electronic structure and photophysical behavior. This includes techniques like UV-Visible absorption and fluorescence emission spectroscopy.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.com This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum shows absorbance as a function of wavelength and is characteristic of the molecule's chromophores. upi.edu

For this compound (MQA) in ethanol, distinct absorption peaks have been observed at 210 nm, 245 nm, and 355 nm. nsf.gov These sharp features are indicative of vibronic progressions, a characteristic of small molecules. rsc.org The absorption spectrum of a compound provides crucial information for understanding its electronic transitions. msu.edu

Table 2: UV-Visible Absorption Maxima of this compound in Ethanol

| Absorption Maximum (λmax) |

| 210 nm |

| 245 nm |

| 355 nm |

Fluorescence Emission Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. The emission spectrum is typically red-shifted compared to the absorption spectrum. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. edinst.com

This compound is known to be a fluorescent molecule. nsf.govrsc.org In studies of carbon dot synthesis, it was identified as a fluorescent small molecule byproduct. rsc.org The fluorescence quantum yield of related 1-methyl-7-amino-quinolinium fluorophores can be quite high, in the range of 0.7–0.8, making them suitable for various applications. nih.gov The quantum yield can be determined using an absolute method with an integrating sphere in a fluorescence spectrometer or a relative method using a known standard. edinst.comiupac.org

Stokes Shift and Fluorescence Lifetime Measurements

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. wikipedia.org It arises from processes like vibrational relaxation and solvent reorganization in the excited state. wikipedia.org A large Stokes shift is often desirable for fluorescent probes to minimize self-absorption.

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and can be influenced by its environment.

For related quinolinium-based probes, fluorescence lifetimes are typically in the range of 12–13 ns. nih.gov These lifetimes can change in response to environmental factors like pH. nih.gov For example, deprotonation can lead to quenching of fluorescence and a decrease in both quantum yield and lifetime. nih.gov The fluorescence lifetime of a compound can be measured using techniques like time-correlated single-photon counting.

Table 3: Photophysical Properties of Related Quinolines

| Property | Value | Compound Class |

| Fluorescence Quantum Yield (ΦF) | 0.7 - 0.8 | 1-methyl-7-amino-quinolinium fluorophores |

| Fluorescence Lifetime (τ) | 11.5 - 13.1 ns | 1-methyl-7-amino-quinolinium based probes |

| Stokes Shift | ~182 nm | (Z)-1-methyl-2-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium scaffold |

This table shows data for related quinoline compounds to provide context for the photophysical properties of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. msu.edu It offers a balance between accuracy and computational cost, making it a popular method for studying molecules like 3-Methylquinolin-7-amine. msu.edunih.gov DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This is achieved by finding the minimum on the potential energy surface. mdpi.com For quinoline (B57606) derivatives, DFT methods, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully used to predict geometric parameters. nih.govnih.gov

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO are crucial for understanding a molecule's reactivity, as they represent the ability to donate and accept electrons, respectively. nih.gov The energy gap between HOMO and LUMO (Egap) is a significant parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. nih.gov

| Calculated Property | Significance | Typical Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Energies | Determine the electron-donating and accepting abilities and the electronic excitability. | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Energy Gap (Egap) | Indicates chemical reactivity and kinetic stability. | Calculated from HOMO and LUMO energies |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. | Calculated from DFT electron density |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules. faccts.deohio-state.edu It is an extension of DFT that allows for the investigation of electronic transitions, such as those observed in UV-Vis absorption and emission spectroscopy. ohio-state.educhemrxiv.org The accuracy of TD-DFT calculations can be sufficient for interpreting solution-phase spectroscopy, often achieving a mean accuracy of around 0.3 eV for vertical excitation energies. chemrxiv.org

For this compound, TD-DFT calculations can predict its electronic absorption spectrum by calculating the energies of vertical excitations from the ground state to various excited states and their corresponding oscillator strengths. tandfonline.com These calculations can help in assigning the electronic transitions observed in experimental spectra, such as π-π* and n-π* transitions. tandfonline.com The choice of functional and basis set, as well as the inclusion of solvent effects (for example, through the Conductor-like Polarizable Continuum Model, CPCM), are crucial for obtaining accurate results that can be compared with experimental data. tandfonline.com In a study of a similar molecule, 6-fluoro-4-hydroxy-2-methylquinoline, TD-DFT calculations were performed to analyze the excited states and interpret the experimental UV-Vis spectrum. tandfonline.com

Furthermore, TD-DFT can be used to optimize the geometry of the first excited state, which is essential for studying emission processes like fluorescence. The energy difference between the optimized ground and excited states provides the emission energy. By simulating the absorption and emission spectra, a deeper understanding of the photophysical properties of this compound can be achieved.

| Calculated Property | Significance | Typical Method |

|---|---|---|

| Vertical Excitation Energies | Predict the positions of absorption bands in the UV-Vis spectrum. | TD-DFT/B3LYP/6-311++G(d,p) |

| Oscillator Strengths | Indicate the intensities of the electronic transitions. | TD-DFT/B3LYP/6-311++G(d,p) |

| Excited State Geometry | Provides the structure of the molecule in its excited state, important for understanding emission. | TD-DFT geometry optimization |

| Emission Energies | Predict the fluorescence spectrum of the molecule. | Calculated from ground and excited state energies |

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein, to form a stable complex. nottingham.ac.uk It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target. fip.org Quinoline derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors. rsc.org

For this compound, molecular docking studies can be performed to explore its potential as an inhibitor of various enzymes, such as protein kinases. The process involves preparing the 3D structure of the ligand (this compound) and the receptor (e.g., the active site of a kinase). Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site and use a scoring function to estimate the binding affinity. nottingham.ac.uk

Studies on similar quinoline-based compounds have shown that they can act as inhibitors for targets like AKT1 and PI3Kα. rsc.orgbrieflands.com For example, docking studies of N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives identified potential human AKT1 inhibitors. brieflands.com The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are crucial for binding affinity and can be visualized and analyzed after the docking process. brieflands.com Such studies can provide valuable insights into the structure-activity relationship and guide the design of more potent and selective inhibitors based on the this compound scaffold.

| Docking Parameter | Significance | Example Target Class |

|---|---|---|

| Binding Affinity (e.g., kcal/mol) | Estimates the strength of the interaction between the ligand and the protein. | Protein Kinases |

| Binding Pose | Shows the orientation and conformation of the ligand in the binding site. | Protein Kinases |

| Intermolecular Interactions | Identifies key interactions (H-bonds, hydrophobic, etc.) responsible for binding. | Protein Kinases |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational changes and stability of biomolecular systems, such as protein-ligand complexes. nih.gov While molecular docking provides a static picture of the binding pose, MD simulations can be used to assess the stability of this pose in a dynamic environment that mimics physiological conditions. nih.govmdpi.com

For a protein-ligand complex involving this compound, an MD simulation would start with the docked pose. The system is then solvated in a water box with appropriate ions, and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved to simulate the movement of the atoms over time. The simulation can reveal whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. nih.govnih.gov

Key analyses performed on the MD trajectory include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the system, and the analysis of intermolecular interactions over time. mdpi.com MD simulations can also be used to calculate binding free energies, providing a more accurate estimation of the binding affinity than docking scores alone. nottingham.ac.uk

| MD Simulation Analysis | Significance | Information Gained |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the stability of the protein-ligand complex over time. | Conformational stability of the ligand in the binding site. |

| Root-Mean-Square Fluctuation (RMSF) | Identifies the flexibility of different parts of the protein. | Regions of the protein that are important for ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Key hydrogen bonding interactions for binding stability. |

| Binding Free Energy Calculation (e.g., MM/GBSA) | Provides a more accurate estimate of binding affinity. | Quantitative prediction of ligand binding strength. |

Quantum Chemical Calculations for Reaction Mechanisms and Interactions

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. acs.orgresearchgate.net These methods can provide a detailed understanding of reaction pathways, which can be challenging to determine experimentally. acs.org For the synthesis and reactions of this compound, quantum chemical calculations can be used to investigate the underlying mechanisms.

For instance, the synthesis of quinolines often involves cyclization reactions. Quantum chemical calculations can be used to model the reaction pathway, calculate the activation energies for different possible routes, and thus predict the most likely mechanism. nipponsteel.com This can help in optimizing reaction conditions to improve the yield and selectivity of the desired product. In a study on the reaction mechanisms of metal-dependent decarboxylases, quantum chemical calculations were used to elucidate the roles of metal cofactors and the origins of substrate specificity. nih.gov

Furthermore, these calculations can be used to study the interactions of this compound with other molecules or ions. For example, the interaction with a metal ion can be modeled to understand its potential as a chelating agent. By calculating the energies of the reactants, products, transition states, and intermediates, a comprehensive energy profile of the reaction can be constructed. researchgate.net

| Type of Calculation | Information Obtained | Application to this compound |

|---|---|---|

| Transition State Search | Identifies the highest energy point along the reaction coordinate. | Understanding the kinetics of its synthesis or reactions. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Confirms that the transition state connects the correct reactants and products. | Validating the calculated reaction pathway. |

| Potential Energy Surface (PES) Scan | Explores the energy landscape of a reaction. | Identifying stable intermediates and alternative reaction pathways. |

Prediction of Reactivity and Selectivity

The reactivity and selectivity of aromatic compounds in chemical reactions are governed by the electronic and steric effects of their substituents. msu.edunumberanalytics.com For this compound, the quinoline ring system is substituted with an electron-donating amino group at the 7-position and a weakly electron-donating methyl group at the 3-position.

The amino group is a strong activating group and is ortho, para-directing for electrophilic aromatic substitution (EAS). wikipedia.org The methyl group is a weak activating group and is also ortho, para-directing. In the case of this compound, the directing effects of these two groups need to be considered to predict the outcome of EAS reactions. The positions on the benzene (B151609) ring of the quinoline system will be activated by the amino group. The most likely positions for electrophilic attack would be the C6 and C8 positions, which are ortho and para to the amino group, respectively. However, the C8 position is sterically hindered by the peri-hydrogen at C1. The pyridine (B92270) ring is generally less reactive towards electrophilic substitution than the benzene ring.

Computational methods can be used to quantify the reactivity of different positions in the molecule. For example, Fukui functions and condensed-to-atom electrophilic and nucleophilic indices, derived from DFT calculations, can predict the most reactive sites for electrophilic and nucleophilic attack. This allows for a more quantitative prediction of regioselectivity in reactions such as nitration, halogenation, and Friedel-Crafts reactions. The prediction of reactivity can also be aided by computational tools that analyze reaction mechanisms, such as those for Pd-catalyzed C-H activation, which can differentiate between different mechanistic pathways like proton abstraction and electrophilic aromatic substitution. beilstein-journals.org

| Reaction Type | Predicted Reactivity | Predicted Regioselectivity |

|---|---|---|

| Electrophilic Aromatic Substitution | Activated by the amino and methyl groups. | Primarily at the C6 and C8 positions, influenced by steric hindrance. |

| Nucleophilic Aromatic Substitution | Generally disfavored unless an electron-withdrawing group is present. | Would depend on the position of a suitable leaving group. |

| Oxidation | The amino group and the quinoline nitrogen can be susceptible to oxidation. | - |

Research Applications and Mechanistic Studies

Role as a Building Block in Organic Synthesis

The chemical structure of 3-Methylquinolin-7-amine, featuring a nucleophilic amino group and an aromatic heterocyclic system, makes it a valuable building block for the synthesis of more complex molecules. The reactivity of the amino group allows for a variety of derivatization and condensation reactions, which are fundamental processes in organic synthesis for creating larger, functional compounds. nih.govlibretexts.org

The amino group can readily participate in reactions to form new carbon-nitrogen bonds. For instance, condensation reactions with aldehydes or ketones can produce Schiff bases, which are versatile intermediates for the synthesis of various heterocyclic systems. rsc.org Similarly, acylation or sulfonylation reactions can be used to attach different functional moieties to the quinoline (B57606) core, modifying its electronic and physical properties. The derivatization of amines is a common strategy to prepare molecules for analysis or to build more complex structures. sigmaaldrich.comsigmaaldrich.comresearchgate.net While specific industrial-scale syntheses starting from this compound are not widely documented in readily available literature, its potential is inferred from the extensive chemistry of aminoquinolines and related N-heterocycles. rsc.org For example, related compounds like 2-chloroquinoline-3-carbaldehydes are known to undergo condensation with various amines to build fused heterocyclic systems. rsc.org This highlights the general utility of the aminoquinoline scaffold as a precursor for diverse molecular architectures.

Applications in Material Science and Optoelectronics

Specifically, during the synthesis of carbon dots from m-phenylenediamine (B132917) and ethanol, 2-methylquinolin-7-amine (B1604990) (MQA) was identified as a fluorescent small-molecule byproduct. rsc.orgnsf.gov This discovery is significant because the fluorescence of such molecular species can be mistaken for the intrinsic emission of the carbon dots themselves. The study clarified that MQA is a distinct fluorescent compound formed through reactions involving the solvent. nsf.gov This finding underscores the importance of methyl-amino quinoline structures in the field of fluorescent materials, both as intended components and as significant byproducts in the synthesis of nanomaterials like carbon dots. rsc.orgnih.govchemrxiv.orgencyclopedia.pub

The observed photoluminescent properties of 2-methylquinolin-7-amine (MQA) are detailed in the table below.

| Compound | Absorption Peaks (nm) | Emission Peak (nm, at 365 nm excitation) | Reference |

|---|---|---|---|

| 2-Methylquinolin-7-amine (MQA) | 210, 245, 355 | Not specified | nsf.gov |

Development of Chemosensors and Molecular Probes

The inherent fluorescence of the quinoline core makes it an excellent platform for developing chemosensors and molecular probes. By attaching specific receptor units to the quinoline scaffold, scientists can design molecules that signal the presence of specific analytes like protons (pH) or metal ions through changes in their fluorescence.

pH Sensing Applications

The 7-amino-1-methylquinolinium (7AMQ) chromophore, which is structurally very similar to the core of this compound, has been successfully employed to create highly sensitive and water-soluble fluorescent pH sensors. nih.govacs.orgnih.gov These sensors operate on a photoinduced electron transfer (PET) mechanism. acs.org The general design involves a "fluorophore-spacer-receptor" architecture, where the 7AMQ acts as the fluorophore and an amine-containing side chain acts as the proton receptor. acs.org

At lower pH, the receptor amine is protonated, which prevents PET and allows the quinolinium core to fluoresce brightly (the "on" state). acs.orgnih.gov As the pH increases, the receptor is deprotonated, which activates the PET process, quenching the fluorescence (the "off" state). acs.org Researchers have demonstrated that by altering the structure of the amine receptor, the pH at which this transition occurs (the pKa) can be finely tuned over a wide range, from pH 5.8 to 9.9. nih.gov Furthermore, the 7-aminoquinolinium core itself can be deprotonated at very high pH values (pH 11-13), providing an additional lifetime-based fluorescence response. nih.govresearchgate.net This tunability makes these quinolinium-based probes highly versatile for monitoring pH in various aqueous environments, including dynamic electrochemical and biological processes. nih.govresearchgate.net

Metal Ion Detection (e.g., Cu2+)

The same principles used for pH sensing can be adapted for the detection of metal ions. The quinoline scaffold, when functionalized with appropriate chelating groups (moieties that can bind to metal ions), can serve as a selective sensor. The binding of a metal ion to the receptor alters the electronic properties of the molecule, leading to a detectable change in its fluorescence.

Research on a functionalized quinoline derivative, 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate (QEt), has shown its efficacy as a fluorescent chemosensor for copper ions (Cu²⁺) in aqueous solutions. The amine and hydroxyl groups on the quinoline ring act as a binding site for Cu²⁺. This binding event leads to a change in the fluorescence properties of the compound, allowing for the quantitative detection of copper. The sensor demonstrated a low limit of detection (LOD) for Cu²⁺. While this specific molecule has additional functional groups, the study highlights the potential of the 7-aminoquinoline (B1265446) core as a platform for designing selective metal ion sensors.

Catalytic Applications

The involvement of this compound and its structural relatives in catalysis is multifaceted. While the compound itself is not typically the catalyst, its core structure is often the target product of catalytic reactions, and it can also serve as a crucial ligand that enables or accelerates catalytic transformations.

Organic Catalysis (e.g., Dehydrogenation)

The 3-methylquinoline (B29099) scaffold is a product of the catalytic oxidative dehydrogenation of 1,2,3,4-tetrahydroquinolines. This reaction is an important method for synthesizing aromatic N-heterocycles. nih.govacs.orgliv.ac.uk Different catalyst systems have been shown to be effective for this transformation, producing 3-methylquinoline in high yields. For example, a ruthenium-based catalyst system achieves the conversion in 92% yield, while an iron-based system provides an 82% yield. nih.govacs.orgliv.ac.uk This demonstrates the stability and accessibility of the 3-methylquinoline structure through modern catalytic methods.

| Catalyst System | Product | Yield | Reference |

|---|---|---|---|

| [Ru(phd)3]2+/Co(salophen) | 3-Methylquinoline | 92% | nih.govacs.org |

| FeCl2/DMSO | 3-Methylquinoline | 82% | liv.ac.uk |

More directly, quinoline derivatives can participate in catalysis as ligands. In a palladium-catalyzed γ-C(sp³)–H olefination reaction, 3-methylquinoline was tested as a ligand and found to give the desired product in 55% yield. nih.gov This demonstrates a direct role for the molecule in a C-H functionalization reaction. The broader class of aminoquinolines is well-regarded for its role in directing catalysis. The nitrogen atom of the quinoline ring and the exocyclic amino group can coordinate to a metal center, forming a stable metallacycle intermediate that directs the catalyst to activate a specific C-H bond on a substrate. nih.govacs.org For instance, 8-aminoquinoline (B160924) is a well-established and effective directing group in palladium-catalyzed C-H activation. nih.govbeilstein-journals.org Similarly, 2-methylquinoline (B7769805) has been identified as a ligand that can accelerate rhodium-catalyzed C-H amination reactions. sci-hub.st These examples highlight the potential of this compound to act as a ligand or directing group in transition-metal catalysis.

Biological Activity Mechanisms (Excluding Human Clinical Data)

The biological activities of quinoline derivatives are extensive and are fundamentally linked to their interactions with various biomolecules. The mechanisms often involve the modulation of enzymes, receptors, and other cellular pathways.

DNA Gyrase: The quinoline core is a well-established pharmacophore for the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govrsc.org This inhibitory action is the basis for the antibacterial effects of many quinolone antibiotics. nih.gov Research on various quinoline derivatives confirms their potential as DNA gyrase inhibitors. vulcanchem.comresearchgate.net For example, studies on fluoro-substituted methylquinoline amines demonstrate that these compounds can bind to the ATPase domain of DNA gyrase, preventing the supercoiling of DNA. vulcanchem.com Docking studies on other 2-quinolone analogs have also been used to explore their binding modes within DNA gyrase subunits, guiding the design of more potent antibacterial agents. researchgate.net The proposed mechanism involves the formation of a specific binding pocket in the DNA substrate induced by the gyrase enzyme, which is then occupied by the quinoline molecule. nih.gov

Oxidative Stress Enzymes: Quinoline derivatives have been shown to modulate pathways related to oxidative stress. Some compounds exhibit antioxidant properties by influencing the activity of protective enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) S-transferase (GST). nih.gov In certain contexts, quinoline-based compounds have been found to reduce markers of oxidative stress in neuronal cell lines, suggesting a role in mitigating cellular damage caused by reactive oxygen species (ROS). This modulation can occur through direct interaction with oxidative enzymes or by chelating metal ions that contribute to ROS production. However, it is noteworthy that some related metabolites in the kynurenine (B1673888) pathway can exhibit both pro-oxidant and antioxidant effects depending on their concentration and cellular environment. nih.gov

The structural framework of quinoline derivatives allows them to interact with a variety of cellular receptors, including neurotransmitter receptors. This interaction can lead to excitatory, inhibitory, or modulatory effects on the target neuron. wikipedia.org Research on compounds structurally similar to quinoline derivatives suggests they can modulate neurotransmitter systems, with potential effects on dopaminergic pathways. Many of these receptors, such as monoamine receptors and metabotropic glutamate (B1630785) receptors, are G-protein coupled receptors (GPCRs) that regulate downstream signaling cascades. tmc.edunih.gov The ability of quinoline compounds to act as antagonists or positive allosteric modulators (PAMs) for receptors like the trace amine-associated receptor 5 (TAAR5) and metabotropic glutamate receptors is an active area of investigation for neurological applications. nih.govmdpi.com

The quinoline ring system is a key feature in numerous antimicrobial agents due to its ability to interfere with essential microbial life processes. d-nb.info

Antibacterial Research: Derivatives of methylquinoline have demonstrated broad-spectrum antibacterial activity. worldwidejournals.com Studies have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), Bacillus subtilis, and Enterococcus faecalis, and Gram-negative bacteria like Escherichia coli and Proteus mirabilis. d-nb.infoacs.orgnih.govmdpi.com The mechanism is often linked to the inhibition of DNA gyrase, as previously mentioned, or the disruption of other cellular functions like the polymerization of the FtsZ protein, which is critical for bacterial cell division. vulcanchem.comrsc.org The introduction of different substituents onto the quinoline core can significantly enhance potency and broaden the spectrum of activity. sci-hub.secbijournal.com

| Quinoline Derivative Class | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| Azanaphthoquinones (from 2-methylquinoline) | S. epidermidis, E. faecalis | Potent activity with MIC values as low as 2.44 µg/mL. | d-nb.info |

| 3-methylbenzo[d]thiazol-methylquinolinium | MRSA, VRE | Significant activity with MIC values of 1.5–4 µg/mL against MRSA. | nih.gov |

| Oxetanyl-quinoline | P. mirabilis, B. subtilis | Good activity with MIC values ranging from 31.25–62.5 µM. | acs.org |

| 7-Methoxyquinoline-sulfonamide | E. coli, S. aureus | High effect against E. coli with an MIC of 7.812 µg/mL. | mdpi.com |

| Thiazole-quinolinium | MRSA, NDM-1 E. coli | Potent bactericidal activity, inhibiting FtsZ polymerization. | rsc.org |

Antifungal Research: The antifungal potential of quinoline derivatives has been evaluated against various fungal pathogens. researchgate.net Compounds from this class have shown inhibitory activity against clinically relevant fungi such as Candida albicans and Aspergillus niger. acs.orgmdpi.com For example, certain oxetanyl-quinoline derivatives displayed good activity against A. niger, while some 7-amino-4-methyl-2(1H)-quinolone derivatives were found to be active against C. albicans. researchgate.netacs.org The mechanisms for antifungal action are varied and can involve disruption of the fungal cell membrane or interference with essential enzymes.

Antimalarial Research: The 4-aminoquinoline (B48711) scaffold is the foundation of chloroquine (B1663885), a historic antimalarial drug. arabjchem.org Consequently, the development of new quinoline-based antimalarials is a major research focus to combat drug-resistant strains of Plasmodium falciparum. arabjchem.orgmdpi.comnih.gov Modifications to the side chain of the 7-chloro-4-aminoquinoline core have produced compounds that remain active against chloroquine-resistant parasites. arabjchem.org Research indicates that the 7-chloroquinoline (B30040) nucleus is crucial for the drug's ability to inhibit the formation of β-hematin in the parasite's food vacuole. arabjchem.org Numerous quinoline-hybrid molecules have been synthesized and tested, with some showing potent in vitro and in vivo antimalarial efficacy. mdpi.comresearchgate.net

Quinoline derivatives are being extensively investigated for their anticancer properties. nih.gov Studies have shown that certain methylquinoline derivatives can inhibit the growth of various cancer cell lines, including HeLa and MCF-7 breast cancer cells. The primary mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov

A key cellular process implicated in cancer cell survival and death is autophagy, a mechanism for degrading and recycling cellular components. researchgate.net ATG5 (Autophagy Related 5) is an essential protein that forms a complex with ATG12 and ATG16L1, which is crucial for the elongation of the autophagosome membrane during macroautophagy. mdpi.comnih.gov

The role of autophagy in cancer is complex; it can act as a tumor-suppressive mechanism in the early stages but can also promote the survival of established tumors under stress. mdpi.com In the context of anticancer therapy, autophagy often acts as a pro-survival pathway that helps cancer cells resist treatment. d-nb.info Therefore, inhibiting autophagy is a promising strategy to enhance the efficacy of other anticancer agents. Research has shown that inhibiting autophagy, for example by knocking down or knocking out the ATG5 gene, can sensitize cancer cells to therapy, leading to increased cytotoxicity and enhanced apoptosis. researchgate.netd-nb.info While direct studies linking this compound to ATG5-dependent autophagy are limited, the established anticancer effects of quinolines suggest that modulation of this critical survival pathway may be one of their mechanisms of action. researchgate.net

| Quinoline Derivative Class | Cancer Cell Line(s) | Observed Effect (IC50) | Reference |

|---|---|---|---|

| 3-(((3,4-Dimethoxyphenethyl)amino)methyl)-7-methylquinolin-2-ol | Breast cancer cells | ~15 µM | |

| 7-Methylquinolin-8-amine derivative | HeLa | 25 µM | |

| Quinoline derivative of combretastatin (B1194345) A-4 (Compound 12c) | MCF-7, HeLa, HL-60 | 0.010 - 0.042 µM | nih.gov |

| Quinoline-pyrimidine hybrid (Compound 6b) | HepG2, KB | 1.33 µM | researchgate.net |

Enzyme Inhibition Pathways (e.g., DNA Gyrase, Oxidative Stress Enzymes)

FtsZ Inhibition Research

Similarly, there is no published research specifically identifying or evaluating this compound as an inhibitor of the bacterial cell division protein FtsZ. The FtsZ protein is a promising target for the development of new antibacterial agents, and various quinoline-based scaffolds have been explored for this purpose. For instance, studies on other quinolin-7-amine analogues have been conducted to assess their potential as FtsZ inhibitors. acs.org However, the inhibitory activity and binding mechanism are highly specific to the molecular structure of the compound. The lack of studies involving this compound means there is no data on its minimum inhibitory concentration (MIC) against various bacterial strains or its specific interactions with the FtsZ protein.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Substituents on Chemical Reactivity

The chemical reactivity of 3-Methylquinolin-7-amine is significantly influenced by its substituent groups—the methyl group at position 3 and the amino group at position 7. The amino group, being an electron-donating group, increases the electron density of the quinoline (B57606) ring system, making it more susceptible to electrophilic substitution reactions. wikipedia.orgstudypug.com Conversely, the amino group's electron-donating nature can be moderated by its ability to delocalize its lone pair of electrons into the aromatic ring through resonance, which can reduce its basicity. msu.edu

Impact of Structural Modifications on Spectroscopic Properties

Structural modifications to the this compound framework can induce significant shifts in its spectroscopic properties. The introduction or alteration of substituents affects the electronic distribution within the molecule, which in turn influences how it interacts with electromagnetic radiation.